Structural Class Validation: 2-Ureidothiophene-3-carboxylate as a Validated RNA Polymerase Inhibitor Pharmacophore
The 2-ureidothiophene-3-carboxylate scaffold, of which CAS 338777-31-4 is a direct member, was identified via high-throughput screening as a low-micromolar inhibitor of Staphylococcus aureus RNA polymerase (RNAP) [1]. The parent scaffold, 2-ureidothiophene-3-carboxylic acid, demonstrated an IC₅₀ of 14 μM against E. coli RNAP and an MIC of 4 μg/mL against S. aureus . In the structure–activity optimization study that followed, the 3-chlorophenyl substitution pattern was found to be a critical determinant of antibacterial potency within the aryl-ureidothiophene carboxylate series [1][2]. This class-level evidence establishes the pharmacophoric relevance of the exact substitution pattern present in CAS 338777-31-4, distinguishing it from other thiophene derivatives lacking the ureido-carboxylate motif.
| Evidence Dimension | Target engagement (class-level validation) |
|---|---|
| Target Compound Data | Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate (CAS 338777-31-4) — a specific member of the validated 2-ureidothiophene-3-carboxylate RNAP inhibitor class [1][2]. |
| Comparator Or Baseline | 2-Ureidothiophene-3-carboxylic acid (unsubstituted parent scaffold): IC₅₀ (E. coli RNAP) = 14 μM; MIC (S. aureus) = 4 μg/mL . |
| Quantified Difference | The 3-chlorophenyl substitution represents a structurally elaborated analog within the same pharmacophore class; class-level SAR indicates that aryl halogen substitution modulates antibacterial potency [1][2]. Exact quantitative data for the target compound itself are not publicly available in peer-reviewed literature as of the search date. |
| Conditions | In vitro RNAP inhibition assay (E. coli); broth microdilution MIC determination (S. aureus) . Class-level SAR data derived from the aryl-ureidothiophene carboxylate series [1][2]. |
Why This Matters
Procurement of CAS 338777-31-4 provides access to an RNAP-targeted pharmacophore with validated antibacterial mechanism, as opposed to uncharacterized thiophene derivatives without this class-level validation.
- [1] Arhin, F.; et al. A new class of small molecule RNA polymerase inhibitors with activity against rifampicin-resistant Staphylococcus aureus. Bioorg. Med. Chem. 2006, 14, 5812–5832. View Source
- [2] Ruthenbeck, A. Bacterial RNAP Inhibitors: Synthesis and Evaluation of Prodrugs of Aryl-ureidothiophene-carboxylic acids. Ph.D. Dissertation, Universität Hamburg, 2020. View Source
